N-Cyclohexylcarbodiimide
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Overview
Description
N-Cyclohexylcarbodiimide is an organic compound with the chemical formula (C₆H₁₁N)₂C. It is a waxy white solid with a sweet odor. This compound is primarily used as a coupling agent in peptide synthesis, where it facilitates the formation of peptide bonds between amino acids .
Preparation Methods
N-Cyclohexylcarbodiimide can be synthesized through several methods:
Decarboxylation of Cyclohexyl Isocyanate: This method uses phosphine oxides as a catalyst to decarboxylate cyclohexyl isocyanate, producing this compound and carbon dioxide.
Coupling of Cyclohexyl Amine and Cyclohexyl Isocyanide: This method involves the use of palladium acetate, iodine, and oxygen to couple cyclohexyl amine and cyclohexyl isocyanide, yielding this compound.
Phase Transfer Catalysis: Dicyclohexylurea is reacted with arenesulfonyl chloride and potassium carbonate in toluene, in the presence of benzyl triethylammonium chloride, to produce this compound.
Chemical Reactions Analysis
N-Cyclohexylcarbodiimide undergoes various chemical reactions:
Coupling Reactions: It is widely used in peptide synthesis to couple amino acids.
Esterification: It can be used to promote the esterification of carboxylic acids with alcohols, forming esters.
Dehydration Reactions: This compound acts as a dehydrating agent in the synthesis of amides, ketones, and nitriles.
Scientific Research Applications
N-Cyclohexylcarbodiimide has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of N-Cyclohexylcarbodiimide involves the activation of carboxyl groups, facilitating their reaction with amines to form peptide bonds. The compound forms an O-acylisourea intermediate, which is then aminolyzed to produce the desired peptide . This mechanism is crucial in peptide synthesis, where precise control over the formation of peptide bonds is required.
Comparison with Similar Compounds
N-Cyclohexylcarbodiimide is often compared with other carbodiimides such as N,N’-Diisopropylcarbodiimide and N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide:
N,N’-Diisopropylcarbodiimide: This compound is similar in its use as a coupling agent but has different solubility and reactivity properties.
N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide: Commonly used in aqueous solutions, this compound is preferred for certain biological applications due to its water solubility.
This compound is unique in its balance of reactivity and stability, making it a versatile reagent in both organic synthesis and industrial applications.
Properties
CAS No. |
18428-28-9 |
---|---|
Molecular Formula |
C7H12N2 |
Molecular Weight |
124.18 g/mol |
InChI |
InChI=1S/C7H12N2/c8-6-9-7-4-2-1-3-5-7/h7-8H,1-5H2 |
InChI Key |
PBMIETCUUSQZCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=C=N |
Origin of Product |
United States |
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